Regiochemical Identity: 3-Methyl vs. 2-/4-Methyl Isomers
The 3-methyl substitution on the piperidine ring generates a chiral center at C3 and introduces a steric environment absent in unsubstituted piperidine analogs (CAS 87967-99-5). Computational thermochemical studies demonstrate that methylpiperidine conformational stability is position-dependent, with the 3-methyl isomer exhibiting a distinct energy well compared to the 2-methyl (CAS 63177-39-9) and 4-methyl derivatives [1]. This regiochemistry directly impacts the nitrogen lone-pair accessibility and thus the reactivity of the amide bond formed during synthesis.
| Evidence Dimension | Stereoelectronic environment of the piperidine nitrogen |
|---|---|
| Target Compound Data | 3-methylpiperidine ring; molecular weight 203.71 g/mol; one stereocenter at C3 of piperidine |
| Comparator Or Baseline | 2-chloro-1-(piperidin-1-yl)butan-1-one (CAS 87967-99-5, no methyl, MW 189.68); 2-chloro-1-(2-methylpiperidin-1-yl)butan-1-one (CAS 63177-39-9, MW 203.71); 2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one (MW 203.71) |
| Quantified Difference | Exact quantitation of steric effect not available; difference is qualitative: 3-methyl vs. unsubstituted introduces a stereocenter and increases molecular volume by ~14 g/mol. Predicted pKa ~9.86 for the conjugate acid of the piperidine nitrogen . |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; pKa predicted by computational models (ACD/Labs or similar) |
Why This Matters
The presence of a stereocenter and the specific steric profile make the 3-methyl isomer non-interchangeable with 2- or 4-methyl analogs in asymmetric synthesis or chiral resolution workflows, directly impacting procurement decisions for stereoselective applications.
- [1] Santos, A.F. et al. Combined experimental and computational study of the thermochemistry of methylpiperidines. 2019. Demonstrates influence of methyl group position on stability and conformational behavior of the piperidine ring. View Source
